![molecular formula C20H32N2O4 B14622039 1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane CAS No. 60857-76-3](/img/structure/B14622039.png)
1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane
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Overview
Description
1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane is a complex organic compound with significant industrial and scientific applications. This compound is known for its unique structure, which includes isocyanate groups and oxirane rings, making it highly reactive and versatile in various chemical processes.
Preparation Methods
The synthesis of 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane typically involves the reaction of amines with phosgene to produce isocyanates. Industrial production methods often involve the hydrogenation of methylene diphenyl diisocyanate (MDI) to produce hydrogenated MDI, which can then be further reacted to form the desired compound .
Chemical Reactions Analysis
1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogens, such as amines and polyols, to form ureas and urethanes.
Polymerization: The oxirane rings can undergo polymerization to form polyethers, which are used in the production of polyurethane foams and coatings.
Hydrolysis: Isocyanates can hydrolyze in the presence of water to form amines and carbon dioxide.
Common reagents used in these reactions include amines, polyols, and water. The major products formed from these reactions are ureas, urethanes, and polyethers.
Scientific Research Applications
1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane involves the reactivity of its isocyanate groups and oxirane rings. The isocyanate groups react with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is exploited in the formation of polyurethanes and other polymers . The oxirane rings can undergo ring-opening reactions, leading to the formation of polyethers and other polymeric structures .
Comparison with Similar Compounds
1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane is unique due to its combination of isocyanate and oxirane functionalities. Similar compounds include:
Methylene diphenyl diisocyanate (MDI): Used in the production of polyurethanes but lacks the oxirane functionality.
Toluene diisocyanate (TDI): Another isocyanate used in polyurethane production, but it is more volatile and toxic compared to the compound .
Hexamethylene diisocyanate (HDI): Used in coatings and adhesives, but it does not contain oxirane rings.
The presence of both isocyanate and oxirane groups in this compound makes it particularly versatile and valuable in various applications.
Properties
CAS No. |
60857-76-3 |
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Molecular Formula |
C20H32N2O4 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane |
InChI |
InChI=1S/C15H22N2O2.C3H6O.C2H4O/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;1-3-2-4-3;1-2-3-1/h12-15H,1-9H2;3H,2H2,1H3;1-2H2 |
InChI Key |
SWMWMCFQCFZPNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C1CO1 |
Related CAS |
60857-76-3 120228-94-6 |
Origin of Product |
United States |
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